4-propionyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-propanoyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h6-7,10,14H,2-5,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPBGYGHJRXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147222 | |
| Record name | 4-(1-Oxopropyl)-N-[(tetrahydro-2-furanyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478259-49-3 | |
| Record name | 4-(1-Oxopropyl)-N-[(tetrahydro-2-furanyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478259-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Oxopropyl)-N-[(tetrahydro-2-furanyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Propionyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of approximately 250.29 g/mol. Its structure includes a pyrrole ring, which is known for its involvement in various biological processes and pharmacological activities.
Chemical Structure and Properties
The compound features:
- A pyrrole ring , which contributes to its aromatic properties.
- A propionyl group that may enhance lipophilicity, potentially affecting its absorption and distribution.
- A tetrahydrofuran moiety , which could play a role in the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (TB). This interest is driven by the increasing need for new antibiotics due to rising antibiotic resistance.
The compound's mechanism of action may involve:
- Inhibition of bacterial enzymes : Similar compounds have shown activity against enzymes like Mycobacterium tuberculosis thymidine monophosphate kinase (mtTMPK), suggesting that this compound might exhibit similar inhibitory effects.
- Interaction with cellular targets : The structural features allow for potential binding to various receptors or enzymes, influencing cellular pathways involved in bacterial growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Activity :
- In silico screening has identified compounds with structural similarities that exhibit significant growth inhibition against Mycobacterium smegmatis, a model organism for TB research. For instance, analogs derived from similar scaffolds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 8.04 μM to 17.1 μM against this bacterium .
- Toxicity Studies :
-
Pharmacokinetics :
- The pharmacokinetic properties of related compounds suggest that the presence of the tetrahydrofuran moiety may enhance solubility and bioavailability, critical factors for effective drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide | Methyl substitution on nitrogen | Potentially enhanced lipophilicity | Moderate antibacterial activity |
| 4-propionyl-1H-pyrrole-2-carboxylic acid | Lacks tetrahydrofuran moiety | Simpler structure; primarily studied for flavoring | Limited biological studies |
| 5-methyl-4-propanoyl-1H-pyrrole | Methyl substitution at position 5 | Variation in substitution pattern | Antibacterial properties observed |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrole derivatives, including 4-propionyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress in malignant cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. It has been noted to enhance neuronal survival under stress conditions, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .
Agrochemical Applications
Pesticide Development
this compound has been explored as a potential pesticide or herbicide. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing environmentally friendly agricultural chemicals. Preliminary studies suggest that it may have efficacy against certain pests while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its reactivity allows it to participate in various polymerization processes, leading to materials that exhibit enhanced thermal stability and mechanical strength. Research is ongoing to explore its utility in creating smart materials that respond to environmental stimuli .
Case Studies
Q & A
Basic Research Questions
Q. How can the synthesis of 4-propionyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent choice (e.g., dry dichloromethane for protecting alcohol groups), stoichiometry of intermediates, and purification steps. For example, intermediates like tetrahydrofuran derivatives often require column chromatography or recrystallization to achieve high purity (>99% by HPLC). Monitoring reactions via TLC and adjusting reaction times based on NMR spectral data (e.g., δ 10.82 ppm for exchangeable protons) can help minimize side products .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of NMR (400 MHz, DMSO-) and LC-MS is critical for verifying structural features, such as the propionyl and tetrahydrofuranmethyl substituents. Key NMR signals include the pyrrole NH proton (~10.8 ppm, DO exchangeable) and tetrahydrofuran methylene protons (δ 3.85–4.12 ppm). High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 370.0 [M+1]) confirms molecular weight, while HPLC (≥99% purity) ensures sample homogeneity .
Q. What are the recommended storage conditions to maintain compound stability in laboratory settings?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxamide group. Use amber vials to avoid photodegradation, and periodically assess stability via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict the reactivity of intermediates in this compound’s synthesis?
- Methodological Answer : Reaction path searches using density functional theory (DFT) can model transition states and intermediates, such as the activation energy for tetrahydrofuran ring formation. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to narrow optimal reaction conditions (e.g., solvent polarity, temperature) and predict regioselectivity in coupling reactions .
Q. What strategies resolve contradictions in biological activity data observed in enzyme inhibition studies?
- Methodological Answer : Discrepancies in IC values may arise from variations in assay conditions (e.g., buffer pH, co-solvents). To address this, standardize assays using recombinant enzymes and validate results with structural analogs (e.g., methyl-substituted pyrrole derivatives). Molecular docking studies can clarify binding interactions, while adjusting substituents like the propionyl group may enhance selectivity .
Q. How can researchers analyze and mitigate side reactions during carboxamide coupling steps?
- Methodological Answer : Side reactions, such as over-acylation, are minimized by using coupling agents like HATU in stoichiometric ratios and monitoring reaction progress via NMR. For example, in tetrahydrofuran derivatives, competing ring-opening reactions are suppressed by maintaining anhydrous conditions and low temperatures (–10°C). Post-reaction quenching with aqueous NaHCO and extraction with ethyl acetate isolates the desired product .
Q. What advanced analytical techniques are suitable for studying the compound’s conformational dynamics in solution?
- Methodological Answer : Rotational-echo double-resonance (REDOR) NMR or 2D NOESY can map intramolecular interactions (e.g., between the tetrahydrofuranmethyl group and pyrrole ring). Variable-temperature NMR (VT-NMR) further elucidates conformational equilibria, while molecular dynamics simulations correlate these findings with solvent polarity effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
